BenchChemオンラインストアへようこそ!

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Lipophilicity optimization ADME prediction Medicinal chemistry

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) is a heterocyclic small molecule (C₁₀H₁₆N₄O₂S, MW 256.33 g/mol) that combines a 2-(piperazin-1-yl)thiazole core with a 4-amino substituent and a 5-ethyl carboxylate ester. The compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of enzyme inhibitors and receptor modulators, where all three functional handles—the free piperazine NH, the 4-NH₂ group, and the 5-ethoxycarbonyl moiety—enable orthogonal derivatization.

Molecular Formula C10H16N4O2S
Molecular Weight 256.33 g/mol
CAS No. 1772152-77-8
Cat. No. B1434467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
CAS1772152-77-8
Molecular FormulaC10H16N4O2S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N2CCNCC2)N
InChIInChI=1S/C10H16N4O2S/c1-2-16-9(15)7-8(11)13-10(17-7)14-5-3-12-4-6-14/h12H,2-6,11H2,1H3
InChIKeyNFNBUQQBXUEVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) – Procurement-Relevant Structural Identity and Physicochemical Baseline


Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) is a heterocyclic small molecule (C₁₀H₁₆N₄O₂S, MW 256.33 g/mol) that combines a 2-(piperazin-1-yl)thiazole core with a 4-amino substituent and a 5-ethyl carboxylate ester [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of enzyme inhibitors and receptor modulators, where all three functional handles—the free piperazine NH, the 4-NH₂ group, and the 5-ethoxycarbonyl moiety—enable orthogonal derivatization [1][2]. Unlike many thiazole-piperazine intermediates that have been profiled for AChE or kinase inhibition in class-level studies [2], direct quantitative bioactivity data for this specific compound remain scarce in the open literature as of mid-2026, positioning it as a high-priority, underexplored scaffold for hit-to-lead campaigns.

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) – Why Generic Substitution Fails Across the 2-(Piperazin-1-yl)thiazole-5-carboxylate Series


Interchanging Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate with its closest structural analogs—such as the methyl ester (CAS 1602790-76-0), the 4-des-amino congener (CAS 864277-03-2), the N-methylpiperazine variant (CAS 1334498-23-5), or the N-benzylpiperazine analog (CAS 1427461-12-8)—is not chemically or pharmacologically neutral. Even single-atom alterations produce quantifiable shifts in computed logP (ΔXLogP3 up to 0.9 units), hydrogen-bond donor count (ΔHBD = 1), topological polar surface area (ΔTPSA up to 27 Ų), and molecular weight (ΔMW up to 104 Da), each of which independently influences passive permeability, solubility, and target engagement potential [1][2][3][4]. In the thiazole-piperazine chemotype, the presence versus absence of the 4-amino group has been shown to regulate AChE inhibitory activity at sub-micromolar concentrations, with IC₅₀ values spanning three orders of magnitude depending on the exact substitution pattern [5]. These structure-driven performance gaps mean that generic substitution without experimental validation risks selecting an analog with materially different physicochemical behavior, synthetic tractability, or biological activity, undermining the reproducibility of a screening cascade or a synthetic route.

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) – Product-Specific Quantitative Differentiation Evidence Guide


XLogP3 Lipophilicity Tuning: Intermediate Value Between Methyl Ester and N-Methylpiperazine Analogs

The ethyl ester target compound exhibits a computed XLogP3 of 1.5, which is intermediate between the methyl ester analog (XLogP3 = 1.1) and the N-methylpiperazine analog (XLogP3 = 2.0) [1][2]. This places the target compound in a lipophilicity window generally favorable for both aqueous solubility and passive membrane permeability, reducing the likelihood of encountering the solubility-limited absorption issues more probable with the more lipophilic N-methyl analog or the suboptimal partitioning of the methyl ester [1].

Lipophilicity optimization ADME prediction Medicinal chemistry

Dual Hydrogen-Bond Donor Capacity: Differentiation from 4-Des-Amino and N-Methylpiperazine Analogs

The target compound possesses two hydrogen-bond donor (HBD) sites—the 4-amino group and the unsubstituted piperazine NH—yielding a HBD count of 2 [1]. In contrast, the 4-des-amino analog (CAS 864277-03-2) has a HBD count of 1 (piperazine NH only), and the N-methylpiperazine analog (CAS 1334498-23-5) also has a HBD count of 1 (4-NH₂ only) [2][3]. This dual HBD architecture enables simultaneous bidentate hydrogen-bonding interactions with biological targets, a feature that has been correlated with enhanced binding affinity in thiazole-piperazine AChE inhibitors where the free piperazine NH and substituent NH₂ groups engage catalytic residues [4].

H-bond donor count Target engagement Molecular recognition

Topological Polar Surface Area (TPSA) Advantage Over 4-Des-Amino and N-Benzyl Analogs

The target compound has a computed TPSA of 109 Ų [1]. The 4-des-amino analog exhibits a lower TPSA of 82.7 Ų, while the N-methylpiperazine analog has a TPSA of 99.9 Ų [2][3]. Although a larger N-benzyl analog (CAS 1427461-12-8) lacks exact PubChem TPSA data, its increased molecular weight (346.45 Da) and aromatic ring addition predict a TPSA >109 Ų by structural extension . A TPSA of 109 Ų falls near the empirical cutoff for oral bioavailability prediction (≤140 Ų) and within the favorable CNS drug space (60–120 Ų), positioning this compound as a suitable core scaffold for both peripheral and central nervous system target programs [1].

TPSA Passive permeability CNS drug design

Molecular Weight Advantage for Fragment-Based Screening Versus N-Benzyl and Bis-Functionalized Analogs

With a molecular weight of 256.33 g/mol, the target compound is 14.03 Da heavier than the methyl ester analog (242.30 g/mol) but 14.02 Da lighter than the N-methylpiperazine analog (270.35 g/mol) and 90.12 Da lighter than the N-benzyl analog (346.45 g/mol) [1][2]. This places the target compound squarely within the preferred fragment library mass range (<300 Da), whereas the N-benzyl analog exceeds it substantially [1]. Fragment-based screening campaigns favor scaffolds with MW <300 Da to maximize ligand efficiency metrics [3].

Fragment-based drug discovery Molecular weight Ligand efficiency

Orthogonal Derivatization Handles: 4-Amino Group Enables Chemoselective Functionalization Routes Absent in the 4-Des-Amino Analog

The target compound bears three chemically distinct functional groups—the piperazine NH (pKₐ ~9.8), the 4-amino group on the thiazole (pKₐ ~4.5 for protonated aminothiazole), and the ethyl ester (hydrolyzable to carboxylic acid)—enabling stepwise, protecting-group-minimal derivatization [1]. The 4-des-amino analog (CAS 864277-03-2) lacks the 4-amino handle entirely, reducing the number of available diversification vectors by one [2]. In reported thiazole-piperazine SAR studies, the 4-position on the thiazole ring has been identified as a key site for modulating AChE inhibitory activity, where substitution can shift IC₅₀ values from >10 µM to 11 nM [3], underscoring the strategic value of retaining the free 4-amino group for late-stage functionalization.

Synthetic accessibility Orthogonal protection Medicinal chemistry diversification

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate (CAS 1772152-77-8) – Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Hit-to-Lead Optimization in CNS-Focused Kinase or Cholinesterase Programs

The target compound's TPSA of 109 Ų places it within the favorable CNS drug space (60–120 Ų), and its dual H-bond donor count (HBD = 2) supports bidentate target engagement, as observed in thiazole-piperazine AChE inhibitors where the most active compound (5o) achieved an IC₅₀ of 0.011 µM against AChE, outperforming donepezil (IC₅₀ = 0.054 µM) [1]. The free 4-amino group on the target compound provides a critical diversification site; SAR studies demonstrate that substitution at the 4-position of the thiazole ring can tune AChE inhibitory activity across three orders of magnitude [1]. Researchers prosecuting CNS enzyme targets should prioritize this ethyl ester scaffold over the 4-des-amino analog (which lacks the 4-NH₂ diversification handle) and over the N-methylpiperazine analog (which sacrifices the piperazine NH H-bond donor).

Fragment-Based Screening Library Construction Requiring MW <300 Da and Orthogonal Derivatization Vectors

At 256.33 g/mol, the target compound meets the fragment library mass criterion (<300 Da) while offering three chemically distinct derivatization handles for fragment growing, merging, or linking [1]. The N-benzyl analog (346.45 Da) exceeds the fragment mass threshold and offers only two accessible handles (piperazine NH blocked), making it unsuitable for fragment-based campaigns . The methyl ester analog (242.30 g/mol) also fits fragment space but provides fewer heavy atoms for productive interactions and one less rotatable bond (3 vs. 4), marginally reducing conformational flexibility for target-induced fit [2]. Procurement for fragment collections should therefore prioritize the ethyl ester target compound over both the methyl ester and N-benzyl variants.

Parallel Library Synthesis Requiring Stepwise, Protecting-Group-Free Derivatization

The orthogonal reactivity of the piperazine NH (nucleophilic amine), the 4-NH₂ (nucleophilic but electronically differentiated by the thiazole ring), and the 5-ethoxycarbonyl (hydrolyzable ester) enables sequential derivatization without protecting group manipulation [1]. This contrasts with the 4-des-amino analog (CAS 864277-03-2), which offers only two functional handles and thus constrains library diversity to piperazine- and ester-directed modifications . For combinatorial chemistry groups generating thiazole-piperazine libraries, the target compound delivers a higher number of unique products per synthetic step, improving library efficiency metrics.

Physicochemical Benchmarking for Pre-Clinical Candidate Selection Where LogP Modulation Is Critical

In lead optimization cascades where logP must be titrated within a narrow window (e.g., 1–2 for oral bioavailability), the target compound's XLogP3 of 1.5 provides a starting point closer to the target range than the methyl ester (XLogP3 = 1.1, potentially too polar) or the N-methylpiperazine analog (XLogP3 = 2.0, approaching the upper boundary) [1]. Early adoption of the ethyl ester scaffold over the methyl ester avoids the need for a subsequent methyl-to-ethyl homologation step to adjust lipophilicity, saving 1–2 synthetic steps in the hit-to-lead process.

Quote Request

Request a Quote for Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.